CV 3988

説明

特性

IUPAC Name |

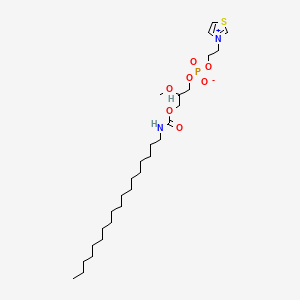

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKTASGTFXJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N2O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276040, DTXSID701006301 | |

| Record name | CV-3988 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85703-73-7, 92203-21-9 | |

| Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 3988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CV-3988 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CV 3988: A Technical Guide to a Seminal PAF Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CV 3988 is a pioneering synthetic antagonist of the Platelet-Activating Factor (PAF) receptor. Its development was a significant step in understanding the physiological and pathological roles of PAF, a potent phospholipid mediator involved in a myriad of processes including inflammation, platelet aggregation, and anaphylaxis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with the PAF receptor, the consequent inhibition of downstream signaling pathways, and the experimental evidence that underpins our understanding of this compound.

Core Mechanism of Action: Competitive Antagonism of the PAF Receptor

The primary mechanism of action of this compound is its function as a specific and competitive antagonist of the Platelet-Activating Factor receptor (PAF-R).[1][2] PAF-R is a G-protein coupled receptor (GPCR) that, upon binding its ligand PAF, initiates a cascade of intracellular signaling events.[3][4] this compound, possessing a structural similarity to PAF, binds to the receptor's active site but fails to induce the conformational change necessary for receptor activation.[2] This competitive binding effectively blocks PAF from accessing its receptor, thereby inhibiting its biological effects.[2][5]

The competitive nature of this antagonism has been demonstrated through Schild analysis, where the presence of this compound causes a parallel rightward shift in the dose-response curve of PAF without a reduction in the maximum response.[2][6] This indicates that the inhibition by this compound can be overcome by increasing the concentration of the agonist (PAF).

Quantitative Binding and Inhibition Data

The affinity and inhibitory potency of this compound have been quantified in various in vitro and in vivo studies. These data are summarized in the tables below.

| Parameter | Value | Assay System | Reference |

| Ki | 0.872 μM | PAF Receptor Binding | [2] |

| IC50 | ~3 x 10-6 M | PAF-induced rabbit platelet aggregation | [5] |

| Effective Concentration | 3 x 10-6 to 3 x 10-5 M | Inhibition of PAF-induced rabbit platelet aggregation | [5] |

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound.

| Parameter | Dose | Effect | Animal Model | Reference |

| ED50 | 1 - 10 mg/kg (i.v.) | Inhibition of PAF-induced hypotension | Anesthetized rats | [5] |

Table 2: In Vivo Efficacy of this compound.

Inhibition of Downstream Signaling Pathways

Activation of the PAF receptor by its agonist leads to the activation of multiple heterotrimeric G proteins, primarily Gq/11 and Gi/o.[3][4] This initiates a complex network of downstream signaling pathways. As a competitive antagonist, this compound blocks the initial step of this cascade – receptor activation – and therefore inhibits all subsequent signaling events.

The following diagram illustrates the PAF receptor signaling pathway and the point of inhibition by this compound.

Caption: PAF receptor signaling and inhibition by this compound.

By binding to the PAF receptor, this compound prevents the activation of Gq/11 and Gi/o proteins. This blockade inhibits the Gq-mediated activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium mobilization and DAG-activated Protein Kinase C (PKC) are abrogated. Simultaneously, the inhibition of Gi/o activation by this compound prevents the inhibition of adenylyl cyclase, thus maintaining normal cellular levels of cyclic AMP (cAMP).

Experimental Protocols

The following sections detail the generalized methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the inhibitory effect of this compound on one of the primary physiological responses to PAF.

Caption: Workflow for in vitro platelet aggregation assay.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from a suitable animal model (e.g., rabbit) into an anticoagulant solution. The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells. The platelet count in the PRP is adjusted to a standardized concentration.

-

Platelet Aggregation Measurement: The PRP is placed in an aggregometer cuvette and pre-incubated with varying concentrations of this compound or a vehicle control for a specified period. Platelet aggregation is then induced by the addition of a fixed concentration of PAF (e.g., 3 x 10-8 M).

-

Data Analysis: The change in light transmittance through the PRP suspension is monitored over time. As platelets aggregate, the transmittance increases. The extent of aggregation is quantified, and the inhibitory effect of this compound is calculated as a percentage of the control response. The IC50 value, the concentration of this compound that causes 50% inhibition of PAF-induced aggregation, is then determined.

In Vivo Hypotension Assay

This in vivo experiment demonstrates the ability of this compound to counteract the systemic effects of PAF, such as hypotension.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biased signaling due to oligomerization of the G protein-coupled platelet-activating factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

CV-3988: A Selective Platelet-Activating Factor Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CV-3988, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. CV-3988, chemically identified as rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, serves as a crucial tool in elucidating the pathophysiological roles of PAF in various inflammatory and thrombotic diseases. This document details the mechanism of action of CV-3988, presents comprehensive quantitative data on its in vitro and in vivo activities, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator that plays a critical role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1] Its effects are mediated through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[2] The development of selective PAFR antagonists has been instrumental in studying the multifaceted actions of PAF. CV-3988 is a well-characterized PAFR antagonist with a close structural resemblance to PAF, allowing it to competitively inhibit the binding of the endogenous ligand to its receptor.[3][4] This guide serves as a comprehensive resource for researchers utilizing CV-3988 in their investigations.

Mechanism of Action

CV-3988 functions as a competitive antagonist at the PAF receptor.[5] By occupying the receptor's binding site, it prevents PAF from initiating downstream signaling cascades. The PAF receptor is known to couple to at least two types of G-proteins: Gq and Gi.[6]

-

Gq-mediated pathway: Upon PAF binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7]

-

Gi-mediated pathway: The Gi protein, when activated by the PAF receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking the initial binding of PAF, CV-3988 effectively prevents the activation of both Gq and Gi-mediated signaling pathways, thereby inhibiting the cellular responses induced by PAF.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of CV-3988 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of CV-3988

| Parameter | Species/Cell Type | Value | Reference |

| Ki | Rabbit Platelets | 0.872 µM | [8] |

| IC50 (vs. [3H]-PAF binding) | Rabbit Platelets | 7.9 x 10⁻⁸ M | [9] |

| Inhibition of PAF-induced Platelet Aggregation | Rabbit Platelets | 3 x 10⁻⁶ to 3 x 10⁻⁵ M (vs. 3 x 10⁻⁸ M PAF) | [3] |

Table 2: In Vivo Efficacy of CV-3988

| Animal Model | Species | CV-3988 Dose | Effect | Reference |

| PAF-induced Hypotension | Rat | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition | [3] |

| Endotoxin-induced Hypotension | Rat | 10 mg/kg, i.v. | Attenuation of mean arterial pressure drop | [10] |

| PAF-induced Vascular Permeability | Rat | - | Dose-dependent inhibition | [5] |

| PAF-induced Thrombocytopenia | Rabbit | - | Dose-dependent inhibition | [11] |

| Endotoxin Shock | Rat | 5 mg/kg, i.v. | Complete inhibition of hypotension | [4] |

| Smoke Inhalation Injury | Ovine | 10 mg/kg bolus + 5 mg/kg/hr infusion | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CV-3988.

PAF Receptor Binding Assay (Radioligand Competition)

This protocol is adapted from methodologies described for PAF receptor binding studies.[2][13][14]

Objective: To determine the binding affinity (Ki) of CV-3988 for the PAF receptor.

Materials:

-

[3H]-PAF (radioligand)

-

CV-3988 (unlabeled competitor)

-

Washed rabbit platelets or cell membranes expressing the PAF receptor

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of Platelet Membranes: Prepare washed platelets from rabbit whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in the binding buffer.

-

Assay Setup: In a microcentrifuge tube, add a constant concentration of [3H]-PAF (typically at or below its Kd value) and varying concentrations of CV-3988.

-

Incubation: Add the platelet membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold. The filter will trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of CV-3988 that inhibits 50% of the specific binding of [3H]-PAF (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on standard light transmission aggregometry (LTA) methods.[1][15][16][17][18]

Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP) as a reference

-

PAF (agonist)

-

CV-3988

-

Saline

-

Light transmission aggregometer

Procedure:

-

PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Prepare PPP by centrifuging the remaining blood at a higher speed.

-

Instrument Setup: Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).

-

Assay: Place a cuvette with PRP in the aggregometer and stir at a constant speed at 37°C.

-

Inhibition: Add a specific concentration of CV-3988 or vehicle control to the PRP and incubate for a short period.

-

Aggregation Induction: Add a submaximal concentration of PAF to induce platelet aggregation.

-

Measurement: Record the change in light transmission over time. The increase in light transmission corresponds to the extent of platelet aggregation.

-

Data Analysis: Calculate the percentage of aggregation and determine the inhibitory effect of CV-3988 by comparing the aggregation in its presence to the control.

Visualizations

Signaling Pathways

Caption: PAF Receptor Signaling Pathway and Inhibition by CV-3988.

Experimental Workflows

Caption: Workflow for a PAF Receptor Radioligand Binding Assay.

Caption: Workflow for a PAF-Induced Platelet Aggregation Assay.

Conclusion

CV-3988 is a valuable pharmacological tool for investigating the roles of PAF in health and disease. Its selectivity and well-documented in vitro and in vivo activities make it a standard antagonist for PAF receptor research. This technical guide provides a centralized resource of its key characteristics and the experimental methodologies required for its study, aiming to support the research community in further exploring the therapeutic potential of PAF receptor antagonism.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is platelet activating factor (PAF) a mediator of endotoxin shock? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. medkoo.com [medkoo.com]

- 9. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. journals.viamedica.pl [journals.viamedica.pl]

- 17. plateletservices.com [plateletservices.com]

- 18. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CV-3988 in Blocking Platelet-Activating Factor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor that triggers a cascade of intracellular signaling events. CV-3988 is a specific and competitive antagonist of the PAF receptor, effectively blocking the downstream signaling pathways initiated by PAF. This technical guide provides an in-depth overview of the mechanism of action of CV-3988, focusing on its role in inhibiting key signaling pathways. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.

Introduction to CV-3988

CV-3988, chemically known as rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic phospholipid analog that bears structural resemblance to PAF.[1] This structural similarity allows it to bind to the PAF receptor with high affinity, yet it lacks the ability to activate the receptor. Instead, it acts as a competitive antagonist, preventing the binding of PAF and thereby inhibiting its biological effects.[1] CV-3988 has been instrumental as a pharmacological tool to elucidate the role of PAF in various disease models and has been investigated for its therapeutic potential.

Mechanism of Action: Blocking the PAF Signaling Cascade

The binding of PAF to its receptor, a Gq-protein coupled receptor, initiates a series of intracellular events. CV-3988 exerts its inhibitory effects by competitively binding to the PAF receptor, thus preventing the initiation of this signaling cascade.

Inhibition of the Gq/PLC/IP3/Ca2+ Pathway

The primary signaling pathway activated by the PAF receptor involves the Gq alpha subunit of the heterotrimeric G-protein. Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a critical event that mediates many of the cellular responses to PAF, such as platelet aggregation and neutrophil activation. CV-3988, by blocking the initial binding of PAF to its receptor, prevents the activation of Gq and the subsequent production of IP3 and release of intracellular calcium.

dot

Caption: CV-3988 blocks PAF binding to its receptor, inhibiting the Gq/PLC/IP3 pathway and subsequent calcium release.

Attenuation of the MAPK/ERK Pathway

In addition to the canonical Gq pathway, PAF receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and inflammation. The activation of the MAPK/ERK pathway by PAF is a more complex process that can be initiated by signals from both G-protein dependent and independent mechanisms, including through protein kinase C (PKC) activation by DAG. By blocking the initial PAF-R activation, CV-3988 prevents the downstream phosphorylation and activation of key kinases in this cascade, such as MEK and ERK.[1][2] This inhibition contributes to the anti-inflammatory and anti-proliferative effects of CV-3988.

dot

Caption: CV-3988 blocks PAF-R, preventing downstream activation of the MAPK/ERK signaling pathway.

Quantitative Efficacy of CV-3988

The inhibitory potency of CV-3988 has been quantified in various in vitro and in vivo experimental systems. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of CV-3988

| Assay | Species/Cell Line | PAF Concentration | CV-3988 IC50 | Reference |

| Platelet Aggregation | Rabbit | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [3] |

| Platelet Aggregation | Human | - | 1.7 x 10⁻⁷ M | [4] |

| Intracellular Ca²⁺ Increase | U937 (human monocytic) | 10 nM | 2320 ± 183 nM | [5] |

Table 2: In Vivo Efficacy of CV-3988

| Model | Species | PAF Dose | CV-3988 Dose | Effect | Reference |

| Hypotension | Rat | 0.1 to 1.0 µg/kg, i.v. | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition of hypotension | [3] |

| Hypotension | Rat | 3.0 µg/kg, i.v. | 10 mg/kg, i.v. | Attenuation of hypotension | [6] |

| Platelet Aggregation | Rabbit | 150 ng/kg | Dose-dependent | Inhibition of platelet count fall | [7] |

| Endotoxin Shock | Rat | 15 mg/kg, i.v. | 5 mg/kg, i.v. | Complete inhibition of hypotension | [8] |

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the methodology to assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation using light transmission aggregometry.[9][10]

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet-Activating Factor (PAF) stock solution.

-

CV-3988 stock solution.

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

-

Aggregation cuvettes with stir bars.

Procedure:

-

Preparation of PRP and PPP:

-

Assay Performance:

-

Pipette 450 µL of PRP into an aggregation cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes in the aggregometer.

-

Add 50 µL of CV-3988 at various concentrations (or vehicle control) and incubate for 2 minutes.

-

Add 50 µL of PAF solution to induce aggregation. The final concentration of PAF should be predetermined to cause submaximal aggregation.

-

Record the change in light transmission for at least 5 minutes. The aggregometer is calibrated with PRP as 0% aggregation and PPP as 100% aggregation.

-

-

Data Analysis:

-

The percentage of aggregation is determined from the maximal change in light transmission.

-

Calculate the percentage inhibition of aggregation for each concentration of CV-3988 compared to the vehicle control.

-

Determine the IC50 value of CV-3988 by plotting the percentage inhibition against the logarithm of the CV-3988 concentration.

-

dot

Caption: Workflow for the in vitro platelet aggregation assay using light transmission aggregometry.

In Vivo PAF-Induced Hypotension Model

This protocol outlines the procedure to evaluate the in vivo efficacy of CV-3988 in a rat model of PAF-induced hypotension.[3][6]

Materials:

-

Male Sprague-Dawley rats (250-350 g).[6]

-

Anesthetic (e.g., Halothane).[6]

-

Catheters for intravenous administration and blood pressure measurement.

-

Pressure transducer and recording system.

-

PAF solution.

-

CV-3988 solution.

-

Saline solution.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with halothane.[6]

-

Insert a catheter into the jugular vein for intravenous administration of substances.

-

Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor mean arterial pressure (MAP).

-

Allow the animal to stabilize.

-

-

Experimental Protocol:

-

Administer a bolus intravenous injection of PAF (e.g., 3.0 µg/kg) and record the resulting drop in MAP.[6]

-

In a separate group of animals, pre-treat with an intravenous injection of CV-3988 (e.g., 10 mg/kg) 5 minutes prior to the PAF challenge.[6]

-

Record the MAP response to PAF in the CV-3988 pre-treated animals.

-

Control groups should receive saline instead of CV-3988.

-

-

Data Analysis:

-

Measure the maximum decrease in MAP from baseline after PAF administration in both control and CV-3988 treated groups.

-

Calculate the percentage inhibition of the hypotensive response by CV-3988.

-

Perform statistical analysis to determine the significance of the inhibition.

-

dot

Caption: Workflow for the in vivo PAF-induced hypotension model in rats.

Conclusion

CV-3988 is a well-characterized, specific antagonist of the PAF receptor. Its mechanism of action involves the direct blockade of PAF binding, leading to the inhibition of downstream signaling pathways, primarily the Gq/PLC/IP3/Ca2+ and MAPK/ERK cascades. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of PAF in health and disease, and for those involved in the development of novel PAF receptor antagonists. The use of CV-3988 in preclinical studies has significantly advanced our understanding of the multifaceted roles of PAF and continues to be a critical tool in the field.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Platelet-activating factor receptor activation promotes prostate cancer cell growth, invasion and metastasis via ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brd.nci.nih.gov [brd.nci.nih.gov]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Effects of Platelet-Activating Factor (PAF) with the Selective Antagonist CV-3988: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that plays a critical role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1] Understanding the intricate mechanisms of PAF's action is paramount for the development of novel therapeutics targeting these conditions. This technical guide provides an in-depth overview of the physiological effects of PAF and the utility of CV-3988, a specific PAF receptor antagonist, as a crucial tool for investigating these effects. This document details experimental protocols, presents quantitative data on the inhibitory action of CV-3988, and visualizes the complex signaling pathways and experimental workflows involved in PAF research.

Introduction to Platelet-Activating Factor (PAF) and its Receptor

PAF, structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine, is a highly potent lipid mediator.[1] It is synthesized by a variety of cells, including platelets, endothelial cells, neutrophils, and macrophages, in response to various stimuli.[1] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[2][3] This interaction triggers a cascade of intracellular signaling events, leading to a broad spectrum of biological responses.

The physiological effects of PAF are extensive and include:

-

Platelet Aggregation: As its name suggests, PAF is a potent inducer of platelet aggregation and degranulation.[1]

-

Inflammation: PAF is a key mediator of inflammatory responses, promoting increased vascular permeability, edema, and the recruitment and activation of leukocytes.[1]

-

Cardiovascular Effects: PAF can cause profound hypotension through vasodilation and has been implicated in the pathophysiology of shock and myocardial ischemia.[4][5]

-

Bronchoconstriction: In the respiratory system, PAF can induce potent bronchoconstriction, a hallmark of asthma.[1]

Given its central role in numerous pathological conditions, the PAF receptor has emerged as a significant therapeutic target. The development of specific PAFR antagonists has been instrumental in elucidating the physiological and pathophysiological roles of PAF.

CV-3988: A Specific PAF Receptor Antagonist

CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a well-characterized and specific antagonist of the PAF receptor.[4] Its structural similarity to PAF allows it to bind to the PAFR with high affinity, thereby competitively inhibiting the binding of PAF and blocking its downstream signaling.[6] The specificity of CV-3988 has been demonstrated by its ability to inhibit PAF-induced responses without affecting those triggered by other mediators such as arachidonic acid, ADP, collagen, acetylcholine, bradykinin, isoproterenol, or histamine.[4] This specificity makes CV-3988 an invaluable tool for dissecting the precise contributions of PAF to complex biological processes.

Quantitative Analysis of CV-3988's Inhibitory Effects

The potency of CV-3988 in antagonizing the physiological effects of PAF has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation by CV-3988

| Species | Preparation | PAF Concentration | CV-3988 Concentration/IC50 | % Inhibition | Reference |

| Rabbit | Washed Platelets | 3 x 10-8 M | 3 x 10-6 to 3 x 10-5 M | Dose-dependent | [4] |

| Rabbit | Washed Platelets | 0.2 nM | IC50: 0.1 µM (aggregation) | 50% | [1] |

| Rabbit | Washed Platelets | 0.2 nM | IC50: 0.15 µM (secretion) | 50% | [1] |

| Human | Platelet-Rich Plasma | Not Specified | Not Specified | Dose-dependent | [7] |

Table 2: In Vivo Inhibition of PAF-Induced Physiological Effects by CV-3988

| Species | Effect Measured | PAF Dose | CV-3988 Dose/ED50 | % Inhibition/Effect | Reference |

| Rat | Hypotension | 0.1 to 1.0 µg/kg, i.v. | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition | [4] |

| Rat | Hypotension | 3.0 µg/kg, i.v. | 10 mg/kg, i.v. | Attenuation | [2] |

| Rat | Endotoxin-induced Hypotension | 15 mg/kg endotoxin, i.v. | 5 mg/kg, i.v. (pre-treatment) | Complete inhibition | [8] |

| Rat | Endotoxin-induced Hypotension | 1 µg/kg PAF, i.v. | ED50: 0.0046 mg/kg, i.v. (reversal) | Rapid reversal | [9] |

| Rabbit | Fall in Platelet Count | 150 ng/kg PAF, i.v. | Dose-dependent | Inhibition | [10] |

| Rabbit | Collagen-induced fall in Platelet Count | 40 µg/kg collagen, i.v. | 5 mg/kg | 62% inhibition | [11] |

| Human | Platelet Sensitivity to PAF (Threshold Aggregating Concentration) | Not Applicable | 750 to 2000 µg/kg, i.v. | Dose-dependent increase (up to 356% of basal) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to investigate the physiological effects of PAF and their inhibition by CV-3988.

In Vitro Platelet Aggregation Assay

This protocol describes the measurement of PAF-induced platelet aggregation in platelet-rich plasma (PRP) and its inhibition by CV-3988 using light transmission aggregometry.

Materials:

-

Whole blood from healthy donors (human or rabbit)

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Phosphate-buffered saline (PBS)

-

Platelet-Activating Factor (PAF)

-

CV-3988

-

Aggregometer

-

Centrifuge

-

Pipettes and sterile consumables

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing sodium citrate anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and leukocytes.[3][12]

-

Carefully collect the upper PRP layer.

-

To obtain platelet-poor plasma (PPP) for use as a blank, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.[11]

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

-

To test the effect of CV-3988, pre-incubate the PRP with various concentrations of CV-3988 for a specified time (e.g., 5-10 minutes) at 37°C.

-

Add a submaximal concentration of PAF to the PRP to induce aggregation.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation for each concentration of CV-3988 compared to the control (PAF alone).

-

In Vivo PAF-Induced Hypotension Model in Rats

This protocol outlines the procedure for inducing hypotension in anesthetized rats with PAF and assessing the antagonistic effect of CV-3988.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350g)

-

Anesthetic (e.g., sodium pentobarbital, ketamine/xylazine cocktail, or isoflurane)[6][13][14]

-

Catheters for cannulation of the carotid artery and jugular vein

-

Blood pressure transducer and recording system

-

Platelet-Activating Factor (PAF)

-

CV-3988

-

Saline solution

Procedure:

-

Animal Preparation and Anesthesia:

-

Anesthetize the rat using an appropriate anesthetic protocol. For example, an intraperitoneal injection of sodium pentobarbital (50-60 mg/kg) or a combination of ketamine (75-100 mg/kg) and xylazine (5-10 mg/kg).[13] Alternatively, anesthesia can be induced and maintained with isoflurane.[14]

-

Ensure the animal is properly anesthetized by checking for the absence of a pedal withdrawal reflex.

-

Maintain the animal's body temperature using a heating pad.

-

-

Surgical Procedure and Blood Pressure Measurement:

-

Make a midline incision in the neck to expose the carotid artery and jugular vein.

-

Cannulate the carotid artery with a catheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP).

-

Cannulate the jugular vein with a catheter for intravenous administration of PAF and CV-3988.

-

-

Experimental Protocol:

-

Allow the animal's blood pressure to stabilize.

-

To assess the effect of CV-3988, administer a bolus intravenous injection of CV-3988 (e.g., 1 or 10 mg/kg) or a saline control.[4]

-

After a short interval (e.g., 5 minutes), administer an intravenous bolus of PAF (e.g., 0.1-1.0 µg/kg) to induce hypotension.[4]

-

Record the maximum fall in MAP.

-

Compare the hypotensive response to PAF in animals pre-treated with CV-3988 to the control group.

-

Visualizing PAF Signaling and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate the PAF signaling pathway and a typical experimental workflow.

PAF Receptor Signaling Pathway

Experimental Workflow for In Vitro Platelet Aggregation Assay

Conclusion

The potent and multifaceted physiological effects of Platelet-Activating Factor underscore its importance in health and disease. The specific PAF receptor antagonist, CV-3988, has proven to be an indispensable pharmacological tool for elucidating the precise role of PAF in various biological systems. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at further unraveling the complexities of PAF signaling and exploring the therapeutic potential of PAFR antagonism. The continued investigation into the PAF system, facilitated by tools like CV-3988, holds significant promise for the development of novel treatments for a range of inflammatory, cardiovascular, and allergic disorders.

References

- 1. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]

- 7. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Is platelet activating factor (PAF) a mediator of endotoxin shock? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimized Preparation Method of Platelet-Concentrated Plasma and Noncoagulating Platelet-Derived Factor Concentrates: Maximization of Platelet Concentration and Removal of Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. einsteinmed.edu [einsteinmed.edu]

- 14. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of CV-3988 in the Attenuation of PAF-Induced Hypotension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenous phospholipid mediator implicated in a variety of inflammatory and physiological processes, including the regulation of vascular tone.[1] Its overproduction is associated with pathological conditions such as septic shock and anaphylaxis, where it contributes to severe hypotension.[2] CV-3988, a structural analog of PAF, has emerged as a specific and competitive antagonist of the PAF receptor, offering a valuable tool for investigating the physiological roles of PAF and as a potential therapeutic agent.[3][4] This technical guide provides an in-depth overview of the in vivo effects of CV-3988 on PAF-induced hypotension, detailing experimental protocols, presenting quantitative data, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action: PAF Receptor Antagonism

CV-3988 exerts its effects by directly competing with PAF for binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2][3] By occupying the receptor binding site, CV-3988 prevents the conformational changes necessary for receptor activation and the initiation of downstream signaling cascades that lead to vasodilation and subsequent hypotension.[3][5]

Signaling Pathway of PAF-Induced Hypotension and Inhibition by CV-3988

PAF-induced hypotension is initiated by the binding of PAF to its Gq-protein coupled receptor on vascular smooth muscle cells.[3][6][7] This activation triggers a signaling cascade that ultimately leads to vasodilation and a drop in blood pressure. CV-3988, as a PAF-R antagonist, blocks this pathway at its inception.

Experimental Protocols

The following protocols are synthesized from multiple studies investigating the in vivo effects of CV-3988 on PAF-induced hypotension in rodent models.

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.[8] Rabbits have also been utilized in some studies.[9]

Anesthesia

-

Anesthesia is induced and maintained to ensure the animal remains unconscious and pain-free throughout the procedure. Common anesthetic regimens include:

Surgical Preparation and Blood Pressure Measurement

-

The anesthetized animal is placed on a surgical board, and body temperature is maintained.

-

The ventral neck area is shaved and disinfected.

-

A midline incision is made to expose the carotid artery.

-

The carotid artery is carefully isolated, and a catheter filled with heparinized saline is inserted and secured.[10]

-

The catheter is connected to a pressure transducer to continuously record mean arterial pressure (MAP).[8]

Drug Preparation and Administration

-

PAF Solution: A stock solution of PAF is prepared and diluted to the desired concentration with a suitable vehicle, such as saline containing a small amount of bovine serum albumin (BSA) to prevent adherence to surfaces.

-

CV-3988 Solution: CV-3988 can be dissolved in saline. In some cases, it is initially dissolved in a small volume of ethanol, which is then evaporated, and the residue is resuspended in warm saline.[11]

-

Administration: Both PAF and CV-3988 are typically administered intravenously (i.v.), often through a cannulated femoral or jugular vein.[4][8]

Experimental Workflow

The general experimental workflow for assessing the inhibitory effect of CV-3988 on PAF-induced hypotension is as follows:

Quantitative Data on the In Vivo Effects of CV-3988

The following tables summarize the quantitative data from key studies on the inhibitory effects of CV-3988 on PAF-induced hypotension.

Table 1: Dose-Dependent Inhibition of PAF-Induced Hypotension by CV-3988 in Anesthetized Rats

| PAF Dose (µg/kg, i.v.) | CV-3988 Dose (mg/kg, i.v.) | Inhibition of Hypotension | Reference |

| 0.1 - 1.0 | 1 | Dose-dependent | [4] |

| 0.1 - 1.0 | 10 | Dose-dependent | [4] |

| 3.0 | 10 | Significant attenuation | [8] |

Table 2: Specificity of CV-3988's Inhibitory Action in Anesthetized Rats

| Hypotensive Agent | Agent Dose (µg/kg, i.v.) | CV-3988 Dose (mg/kg, i.v.) | Effect of CV-3988 | Reference |

| Acetylcholine | 1 | 10 | No effect | [4] |

| Arachidonic Acid | 1000 | 10 | No effect | [4] |

| Bradykinin | 10 | 10 | No effect | [4] |

| Isoproterenol | 1 | 10 | No effect | [4] |

| Histamine | 100 | 10 | No effect | [4] |

Conclusion

The data presented in this technical guide unequivocally demonstrate that CV-3988 is a potent and specific antagonist of PAF-induced hypotension in vivo. Its mechanism of action is centered on the competitive inhibition of the PAF receptor, thereby blocking the downstream signaling events that lead to vasodilation. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals working to understand the pathophysiology of PAF and to develop novel therapeutics targeting the PAF signaling pathway. The specificity of CV-3988 for the PAF receptor, as evidenced by its lack of effect on hypotension induced by other vasoactive agents, underscores its utility as a precise pharmacological tool.

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ejbio.org [ejbio.org]

- 5. Measurement of mean arterial pressure (MAP) [bio-protocol.org]

- 6. G-protein-coupled receptors in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

CV 3988: A Comprehensive Technical Guide to a Potent Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of CV 3988, a selective and potent antagonist of the Platelet-Activating Factor (PAF) receptor. This document includes a summary of its biological activities, detailed experimental protocols, and a visualization of its role in relevant signaling pathways.

Chemical Structure and Properties

This compound, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic phospholipid analog.[1] Its structure is closely related to that of PAF, which allows it to bind to the PAF receptor with high affinity.[2]

Chemical Formula: C₂₈H₅₃N₂O₇PS[2]

Molecular Weight: 592.77 g/mol [2]

CAS Number: 85703-73-7[2]

Appearance: Not specified in the provided results.

Solubility: Not specified in the provided results.

Storage: For short-term storage, it is recommended to keep it dry, dark, and at 0 - 4°C. For long-term storage, -20°C is advised.[2]

Mechanism of Action

This compound functions as a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] PAFR is a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and hypotension.[3] By binding to the PAFR, this compound blocks the downstream signaling cascades initiated by PAF.[2] This antagonistic action has been demonstrated to be specific, as this compound does not inhibit platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Species | Assay | Value | Reference |

| Ki | Rabbit | [³H]-PAF Binding Inhibition (Platelets) | 1.2 x 10⁻⁷ M | |

| IC₅₀ | Rabbit | [³H]-PAF Binding Inhibition (Platelets) | 7.9 x 10⁻⁸ M | |

| IC₅₀ | Human | [³H]-PAF Binding Inhibition (Platelets) | 1.6 x 10⁻⁷ M | |

| IC₅₀ | Guinea Pig | [³H]-PAF Binding Inhibition (Platelets) | 1.8 x 10⁻⁷ M | |

| IC₅₀ | Rabbit | PAF-induced Platelet Aggregation | 1.1 µM | |

| Effective Concentration | Rabbit | Inhibition of PAF-induced Platelet Aggregation | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1] |

| Parameter | Species | Assay | Dosage | Effect | Reference |

| Inhibition of Hypotension | Rat | PAF-induced Hypotension | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition | [1] |

Signaling Pathways

This compound exerts its effects by blocking the intricate signaling pathways activated by the PAF receptor. Upon binding of PAF, the PAFR can couple to various G-proteins, primarily Gq/11 and Gi/o, initiating a cascade of intracellular events. The diagram below illustrates the key signaling pathways inhibited by this compound.

Figure 1. PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (this compound) is a multi-step process. The final step involves the reaction of a phosphate ester intermediate with thiazole.

Materials:

-

Phosphate ester intermediate

-

Thiazole

-

Methanol

-

Silver carbonate

-

Silica gel for chromatography

-

Chloroform

-

Acetone

Procedure:

-

A mixture of the phosphate ester and thiazole is stirred and warmed at 60°C for 5 days.

-

The excess thiazole is distilled off under reduced pressure.

-

Methanol and silver carbonate are added to the residue, and the mixture is heated under reflux for 2 hours.

-

The mixture is filtered, and the filtrate is evaporated to dryness.

-

The residue is purified by silica gel chromatography using an eluent of chloroform-methanol-water (65:25:4).

-

The purified product is crystallized from chloroform-acetone to yield this compound.[1]

Figure 2. Final Steps in the Synthesis of this compound.

In Vitro Platelet Aggregation Assay (Turbidimetric Method)

This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn blood from the subject species (e.g., rabbit)

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-activating factor (PAF)

-

This compound

-

Platelet aggregometer

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the supernatant (PRP).

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

-

Platelet Aggregation Measurement:

-

Calibrate the aggregometer with PPP (as 100% aggregation) and PRP (as 0% aggregation).

-

Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a specific concentration of PAF.

-

Record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the control.

-

Determine the IC₅₀ value of this compound.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and inhibitory concentration (IC₅₀) of this compound for the PAF receptor.

Materials:

-

Washed platelets or cell membranes expressing PAF receptors

-

[³H]-PAF (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation:

-

In a series of tubes, combine the washed platelets or membranes, a fixed concentration of [³H]-PAF, and varying concentrations of this compound.

-

Include a control with no this compound (total binding) and a control with a high concentration of unlabeled PAF to determine non-specific binding.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound [³H]-PAF.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo PAF-Induced Hypotension Assay in Rats

This assay assesses the ability of this compound to antagonize the hypotensive effects of PAF in anesthetized rats.

Materials:

-

Rats (e.g., Sprague-Dawley)

-

Anesthetic (e.g., urethane)

-

Catheters for intravenous administration and blood pressure monitoring

-

Pressure transducer and recording system

-

PAF

-

This compound

-

Saline

Procedure:

-

Animal Preparation:

-

Anesthetize the rat.

-

Insert a catheter into a femoral vein for intravenous administration of substances.

-

Insert a catheter into a carotid or femoral artery and connect it to a pressure transducer to continuously monitor blood pressure.

-

-

Experimental Protocol:

-

Allow the animal's blood pressure to stabilize.

-

Administer a bolus intravenous injection of PAF and record the resulting drop in blood pressure.

-

After the blood pressure returns to baseline, administer a specific dose of this compound intravenously.

-

After a set period, administer the same dose of PAF again and record the change in blood pressure.

-

-

Data Analysis:

-

Compare the hypotensive response to PAF before and after the administration of this compound.

-

Calculate the percentage of inhibition of the PAF-induced hypotension by this compound.

-

Conclusion

This compound is a well-characterized, specific antagonist of the platelet-activating factor receptor. Its ability to inhibit PAF-induced platelet aggregation and hypotension, coupled with its well-defined mechanism of action, makes it a valuable tool for research into the physiological and pathological roles of PAF. The experimental protocols detailed in this guide provide a framework for the further investigation and application of this potent compound in drug discovery and development.

References

- 1. prepchem.com [prepchem.com]

- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CV-3988: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV-3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the therapeutic potential of CV-3988, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation. Through a comprehensive review of available data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a diverse range of biological activities, including platelet aggregation, inflammation, and anaphylaxis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. Dysregulation of the PAF/PAF-R signaling axis has been implicated in various diseases, making it a compelling target for therapeutic intervention.

CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, was one of the first synthetic PAF-R antagonists developed.[1][2] Its structural similarity to PAF allows it to competitively bind to the PAF-R, thereby blocking the downstream signaling cascades initiated by the endogenous ligand.[3] This document will explore the preclinical and clinical evidence supporting the therapeutic potential of CV-3988 in various conditions.

Mechanism of Action: Antagonism of the PAF Receptor

CV-3988 functions as a specific and competitive antagonist at the PAF receptor. This has been demonstrated through various in vitro and in vivo studies.

PAF Receptor Binding

CV-3988 directly competes with PAF for binding to its receptor on the cell surface. This has been quantified in radioligand binding assays using [3H]-PAF. The inhibitory concentration (IC50) and binding affinity (Ki) values demonstrate the potency of CV-3988 in displacing PAF from its receptor in platelets from different species.

Downstream Signaling Pathway

The PAF receptor is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. By blocking the initial binding of PAF to its receptor, CV-3988 effectively inhibits these downstream signaling events.

Preclinical and Clinical Data

The therapeutic potential of CV-3988 has been investigated in a range of preclinical models and in human clinical trials. The following tables summarize the key quantitative findings.

In Vitro Activity

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| PAF-R Binding IC50 | Rabbit | Washed Platelets | 7.9 x 10⁻⁸ M | [4] |

| Human | Washed Platelets | 1.6 x 10⁻⁷ M | [4] | |

| Guinea Pig | Washed Platelets | 1.8 x 10⁻⁷ M | [4] | |

| PAF-R Binding Ki | Rabbit | Washed Platelets | 1.2 x 10⁻⁷ M | [4] |

| Inhibition of PAF-induced Platelet Aggregation | Rabbit | Platelets | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1] |

In Vivo Activity

| Model | Species | CV-3988 Dose | Effect | Reference |

| PAF-induced Hypotension | Rat | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition | [1] |

| Endotoxin-induced Hypotension | Rat | 10 mg/kg, i.v. | Attenuated the drop in Mean Arterial Pressure (MAP) | [5] |

| PAF-induced Thrombocytopenia and Hypotension | Rabbit | Dose-dependent | Inhibition of responses to 150 ng/kg PAF | [6] |

| Collagen-induced Platelet Aggregation | Rabbit | 5 mg/kg | 62% inhibition of platelet count response | [6] |

| Clinical Trial (Healthy Volunteers) | Human | 750 to 2,000 µg/kg, i.v. | Dose-dependent increase in the threshold aggregating concentration of PAF | [7] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

In Vitro Platelet Aggregation Assay

Methodology:

-

Preparation of Washed Platelets: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood. The platelets are then washed and resuspended in a suitable buffer.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which monitors the change in light transmission through a platelet suspension as aggregates form.

-

Inhibition Assay: Washed platelets are pre-incubated with varying concentrations of CV-3988 or a vehicle control for a specified time.

-

Induction of Aggregation: Aggregation is initiated by the addition of a sub-maximal concentration of PAF.

-

Data Analysis: The percentage of aggregation is calculated, and the IC50 value for CV-3988 is determined from the dose-response curve.

In Vivo Hypotension Model

Methodology:

-

Animal Preparation: Rats are anesthetized, and catheters are inserted into an artery (for blood pressure measurement) and a vein (for drug administration).[1][5]

-

Drug Administration: A baseline blood pressure is recorded. CV-3988 or a vehicle control is administered intravenously.

-

Induction of Hypotension: After a set period, hypotension is induced by an intravenous injection of PAF.

-

Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously monitored and recorded.

-

Data Analysis: The extent of the PAF-induced drop in MAP is compared between the CV-3988 treated and control groups to determine the inhibitory effect of CV-3988. A similar protocol is used for endotoxin-induced shock, where endotoxin is used as the hypotensive agent.[5]

PAF Receptor Binding Assay

Methodology:

-

Membrane Preparation: Washed platelets or membranes from cells expressing the PAF receptor are prepared.

-

Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [3H]-PAF) in the presence of increasing concentrations of unlabeled CV-3988.

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity on the filters, representing the bound [3H]-PAF, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled PAF. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 and Ki values for CV-3988 are then determined from the competition binding curve.[4]

Therapeutic Implications and Future Directions

The preclinical and early clinical data for CV-3988 highlight its potential as a therapeutic agent in conditions where PAF plays a significant pathological role. These may include:

-

Septic Shock: By attenuating endotoxin-induced hypotension, CV-3988 could be a valuable adjunct in the management of septic shock.[5]

-

Inflammatory Disorders: Given PAF's pro-inflammatory properties, CV-3988 may have utility in treating various inflammatory conditions.

-

Thrombotic Disorders: Its anti-platelet aggregation effects suggest a potential role in the prevention and treatment of thrombotic events.[1][6]

-

Ischemia-Reperfusion Injury: PAF is implicated in the damage that occurs following the restoration of blood flow to ischemic tissue.

-

Cancer: Emerging evidence suggests a role for the PAF/PAF-R axis in cancer progression, opening up possibilities for PAF-R antagonists in oncology.[2]

Further research is warranted to fully elucidate the therapeutic potential of CV-3988 and other PAF-R antagonists. This includes more extensive clinical trials to establish safety and efficacy in specific patient populations, as well as further preclinical studies to explore its utility in a broader range of diseases.

Conclusion

CV-3988 is a well-characterized, specific antagonist of the PAF receptor with demonstrated efficacy in a variety of preclinical models and initial human studies. Its ability to inhibit PAF-mediated platelet aggregation, hypotension, and inflammation underscores its therapeutic potential. This technical guide provides a comprehensive overview of the existing data and methodologies related to CV-3988, serving as a foundational resource for the scientific and drug development communities to further explore and potentially exploit the therapeutic benefits of PAF receptor antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of platelet activating factor antagonist (CV-3988) on 6-keto-PGF1 alpha and thromboxane B2 in dogs with experimental endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Attenuation of Vascular Permeability by CV 3988: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CV 3988 is a synthetic analog of Platelet-Activating Factor (PAF) that acts as a specific and competitive antagonist at the PAF receptor (PAF-R).[1][2] PAF, a potent phospholipid mediator, plays a crucial role in a variety of physiological and pathological processes, including inflammation, anaphylaxis, and thrombosis.[3][4] A key hallmark of PAF-mediated inflammation is a significant increase in vascular permeability, leading to plasma extravasation and edema. This technical guide provides an in-depth analysis of the effect of this compound on vascular permeability, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its effects by directly competing with PAF for binding to the PAF receptor, a G-protein coupled receptor (GPCR) expressed on the surface of various cell types, including endothelial cells.[1][2] By occupying the receptor binding site, this compound prevents the initiation of the downstream signaling cascade that is normally triggered by PAF. This blockade of PAF-R activation is the primary mechanism by which this compound mitigates the physiological effects of PAF, including its profound impact on vascular permeability.

Quantitative Data on the Inhibition of Vascular Permeability

The inhibitory effect of this compound on PAF-induced vascular permeability has been demonstrated in various preclinical models. The following table summarizes key quantitative findings from a study investigating the effect of intravenously administered this compound on PAF-induced plasma leakage in rabbit skin.

| Parameter | Value | Experimental Model | Notes |

| Inhibition of PAF-induced plasma leakage | 73-80% | Intravenous administration in rabbit skin | In the same study, this compound also showed some reduction in edema responses to other inflammatory mediators, suggesting a degree of non-selectivity in this specific model. |

Data sourced from Hellewell and Williams, 1989.

Signaling Pathway of PAF-Induced Vascular Permeability and its Inhibition by this compound

Platelet-Activating Factor (PAF) enhances vascular permeability primarily through its interaction with the PAF receptor on endothelial cells. This interaction initiates a signaling cascade that leads to the destabilization of endothelial cell junctions and subsequent leakage of plasma into the surrounding tissue. This compound, as a PAF receptor antagonist, blocks this cascade at its inception.

Experimental Protocols

The assessment of vascular permeability is a critical component of in vivo pharmacological studies of compounds like this compound. A commonly employed method is the Evans blue dye extravasation assay.

Experimental Workflow: Evans Blue Vascular Permeability Assay

Detailed Methodology: Evans Blue Dye Extravasation Assay in Rodents

-

Animal Model: Male Sprague-Dawley rats or New Zealand white rabbits are commonly used. Animals are anesthetized for the duration of the experiment.

-

Pre-treatment: Animals are pre-treated with this compound (at desired doses) or a vehicle control, typically via intravenous injection, a set amount of time prior to the inflammatory challenge.

-

Dye Administration: A solution of Evans blue dye (e.g., 20-50 mg/kg) is injected intravenously. Evans blue binds to serum albumin, and its extravasation into the tissue is a marker of increased vascular permeability to macromolecules.

-

Induction of Permeability: A solution of Platelet-Activating Factor (PAF) is injected intradermally at defined sites on the dorsal skin of the animal. A saline or vehicle injection serves as a negative control.

-

Circulation Time: The dye is allowed to circulate for a specified period (e.g., 30 minutes) to allow for extravasation at the sites of increased permeability.

-

Tissue Collection: Following the circulation period, the animals are euthanized, and the skin at the injection sites is excised.

-

Dye Extraction: The excised tissue is weighed, and the Evans blue dye is extracted. A common method involves incubating the tissue in formamide at an elevated temperature (e.g., 55-60°C) for 24-48 hours.

-

Quantification: The formamide extract is centrifuged to remove tissue debris, and the absorbance of the supernatant is measured using a spectrophotometer at a wavelength of approximately 620 nm.

-

Data Analysis: The amount of extravasated dye is calculated using a standard curve generated from known concentrations of Evans blue. The results are typically expressed as the amount of dye per gram of tissue. Statistical analysis is then performed to compare the extent of dye leakage in the this compound-treated group versus the vehicle-treated group.

Conclusion

This compound is a potent and specific antagonist of the Platelet-Activating Factor receptor. By blocking the binding of PAF to its receptor on endothelial cells, this compound effectively inhibits the downstream signaling pathways that lead to cytoskeletal rearrangement and an increase in vascular permeability. Quantitative in vivo studies have confirmed the ability of this compound to significantly reduce PAF-induced plasma extravasation. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of PAF receptor antagonists in inflammatory conditions characterized by excessive vascular permeability.

References

- 1. Frontiers | Screening of Pharmacologically Active Small Molecule Compounds Identifies Antifungal Agents Against Candida Biofilms [frontiersin.org]

- 2. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Conformational Properties of the PAF-Acether Receptor on Platelets Based on Structure—Activity Studies [ouci.dntb.gov.ua]

The Discovery and Initial Characterization of CV-3988: A Selective Platelet-Activating Factor Antagonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of CV-3988, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a highly active phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. The development of specific PAF antagonists like CV-3988 has been crucial in elucidating the role of PAF in these conditions and has paved the way for potential therapeutic interventions. This whitepaper details the in vitro and in vivo pharmacological properties of CV-3988, presents its key physicochemical characteristics, outlines the experimental methodologies used in its initial assessment, and illustrates the signaling pathways it modulates.

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] Activation of PAFR triggers a cascade of intracellular signaling events, leading to platelet aggregation, increased vascular permeability, hypotension, and leukocyte activation.[1] Given the broad range of biological activities associated with PAF, there has been significant interest in developing selective antagonists to probe its physiological functions and to serve as potential therapeutic agents for PAF-mediated disorders.

CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, emerged from these efforts as a specific and competitive antagonist of the PAF receptor.[2] Its structural similarity to PAF allows it to bind to the receptor with high affinity, thereby blocking the binding of the endogenous ligand and inhibiting downstream signaling.[3] This document summarizes the foundational studies that characterized the pharmacological profile of CV-3988.

Physicochemical Properties and Data Presentation

CV-3988 is a synthetic molecule with a well-defined chemical structure. Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate |

| CAS Number | 85703-73-7[3] |

| Molecular Formula | C28H53N2O7PS[3] |

| Molecular Weight | 592.77 g/mol [3] |

| Binding Affinity (Ki) | 0.872 μM for the PAF receptor[3] |

In Vitro Activity: Inhibition of Platelet Aggregation